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Compound Name:
3'-Methyl-4-

dimethylaminoazobenzene

Cat. No.: B1195842 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carcinogenicity of Methyl-4-

(dimethylamino)azobenzene (MeDAB), also known as 4-Dimethylaminoazobenzene, with a

focus on studies conducted in rodent models. MeDAB is a well-established hepatocarcinogen,

inducing liver tumors in both rats and mice.[1][2] This document summarizes key findings on its

carcinogenic potential, details experimental methodologies, and explores the molecular

mechanisms underlying its tumorigenic effects.

Carcinogenicity Profile of MeDAB
MeDAB is classified as reasonably anticipated to be a human carcinogen based on sufficient

evidence from experimental animal studies.[1] It induces tumors at various tissue sites through

different routes of exposure, with the liver being the primary target organ in rodents.[1]
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Species Sex
Route of
Administrat
ion

Target
Organ(s)

Tumor
Type(s)

Key
Findings &
Latency

Rat Unspecified

Oral,

Subcutaneou

s,

Intraperitonea

l

Liver
Hepatocellula

r Carcinoma

Induced liver

cancer that

metastasized.

[1]

Rat (Male) Dermal Skin

Squamous-

cell

Carcinoma,

Basal-cell

Carcinoma,

Anaplastic

Carcinoma

Caused skin

cancer.[1]

Rat (Male)
Intraperitonea

l
Liver

Hepatocellula

r Carcinoma

Developed

liver cancer

by the age of

2 years

following

injection

before 22

days of age.

[1]

Mouse (Male) Dietary Liver

Benign and

Malignant

Liver Tumors

Development

of adenoma

after 104

days and

carcinoma

after 10

months with

14 months of

dietary

administratio

n.[1]
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Mouse (Male)
Subcutaneou

s
Liver Liver Tumors

Developed

liver tumors

by 1 year of

age following

injection in

newborns.[1]

Mouse (Male)
Intraperitonea

l
Liver Liver Tumors

Increased

incidence and

number of

liver tumors

per animal

when injected

at 12 days of

age.[1][2]

Mouse Dermal Skin No Tumors

Did not cause

skin cancer.

[1]

Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of carcinogenicity

studies. The following sections outline the typical experimental designs used in MeDAB rodent

bioassays.

Dietary Administration (Mouse)
A common protocol for inducing hepatocarcinogenesis in mice involves the chronic

administration of MeDAB through the diet.

Test Substance: Methyl-4-(dimethylamino)azobenzene (MeDAB).

Animal Model: Male mice.[1]

Administration Route: Dietary. The carcinogen is mixed into the standard rodent chow.

Duration: Studies have been conducted for periods of up to 14 months.[1]
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Endpoint: Observation for the development of liver tumors (adenomas and carcinomas).

Tumor latency is a key parameter, with adenomas observed as early as 104 days and

carcinomas by 10 months.[1]

Injection Protocols (Rat and Mouse)
Parenteral administration routes have also been effectively used to induce tumors with MeDAB.

Test Substance: Methyl-4-(dimethylamino)azobenzene (MeDAB).

Animal Models:

Newborn or young male mice (e.g., 12 days old).[1][2]

Young male rats (e.g., before 22 days of age).[1]

Administration Routes:

Intraperitoneal (i.p.) Injection: A single or multiple injections are administered into the

peritoneal cavity.[1][2]

Subcutaneous (s.c.) Injection: The carcinogen is injected under the skin.[1]

Observation Period: Animals are typically observed for up to two years for tumor

development.[1]

Endpoints: The primary endpoint is the incidence and multiplicity of liver tumors

(hepatocellular carcinoma).[1][2]

Molecular Mechanisms of MeDAB-Induced
Carcinogenesis
The carcinogenicity of MeDAB is contingent on its metabolic activation to reactive

intermediates that can form DNA adducts, leading to mutations and the initiation of cancer.

Metabolic Activation Pathway
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MeDAB undergoes a series of enzymatic reactions, primarily in the liver, to become an ultimate

carcinogen. This process involves N-demethylation and N-hydroxylation, followed by

esterification.
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Metabolic activation of MeDAB to its ultimate carcinogenic form.
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Signaling Pathways in MeDAB-Induced Hepatocellular
Carcinoma
While specific studies exhaustively detailing the signaling pathways dysregulated by MeDAB

are limited, the development of hepatocellular carcinoma (HCC) is known to involve the

alteration of several key intracellular signaling cascades. Based on the broader understanding

of chemical hepatocarcinogenesis, the following pathways are likely to be implicated in

MeDAB-induced liver cancer.

1. Wnt/β-catenin Signaling Pathway:

Aberrant activation of the Wnt/β-catenin pathway is a frequent event in HCC.[3] This pathway

plays a crucial role in cell proliferation, differentiation, and survival. Its dysregulation can lead to

uncontrolled cell growth and tumor formation.
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Dysregulation of the Wnt/β-catenin signaling pathway in HCC.
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2. Ras/MAPK Signaling Pathway:

The Ras/MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival.

[4] Mutations in Ras or other components of this pathway can lead to its constitutive activation,

a common feature in many cancers, including HCC.[4]
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The Ras/MAPK signaling cascade in cell proliferation.
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3. PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is another central signaling network that governs cell growth, survival,

and metabolism.[5] Its aberrant activation, often through mutations or loss of the tumor

suppressor PTEN, is a hallmark of many cancers, contributing to uncontrolled cell proliferation

and resistance to apoptosis.[5]
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The PI3K/Akt signaling pathway and its role in cell survival and growth.
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Conclusion
The available evidence from rodent studies unequivocally demonstrates the

hepatocarcinogenic potential of MeDAB. Its ability to induce liver tumors is dependent on

metabolic activation and likely involves the dysregulation of key signaling pathways that control

cell proliferation and survival. Further research is warranted to fully elucidate the precise

molecular events and dose-response relationships in MeDAB-induced hepatocarcinogenesis to

better inform human health risk assessments.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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